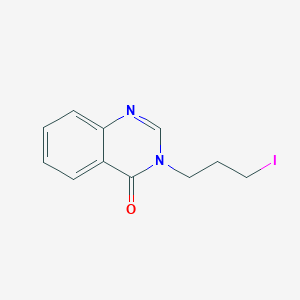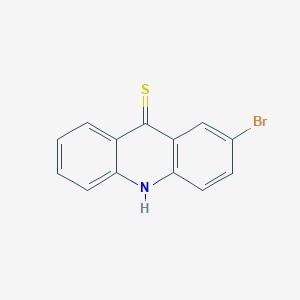
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a sec-butyl group and two chlorine atoms attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired substitution patterns on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The sec-butyl group can be introduced using sec-butyl halides in the presence of suitable catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine atoms.
Cyclization Reactions: The presence of the amine group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sec-Butylphenol: A precursor for various coumarin and benzofuran derivatives.
2-Butanol: A secondary alcohol with similar structural features but different chemical properties.
2-(Sec-Butyl)Thiazole: Another heterocyclic compound with a sec-butyl group.
Uniqueness
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61457-00-9 |
|---|---|
Molekularformel |
C8H11Cl2N3 |
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
2-butan-2-yl-4,6-dichloropyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-4(2)8-12-6(9)5(11)7(10)13-8/h4H,3,11H2,1-2H3 |
InChI-Schlüssel |
SQKKYEGZYWODPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



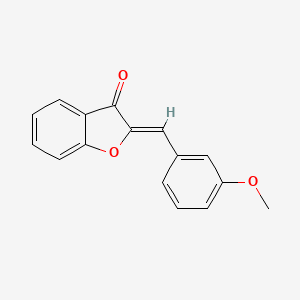

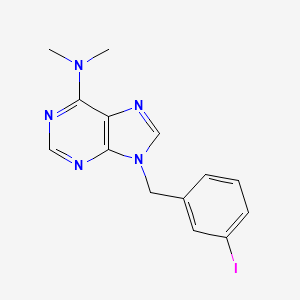
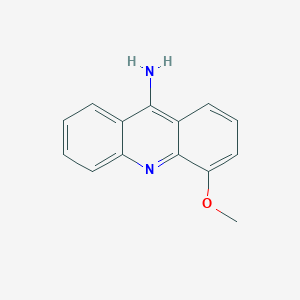
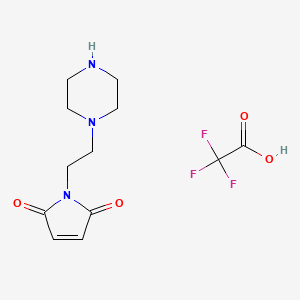

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
